4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid is a synthetic organic compound characterized by its complex structure and notable biological properties. With the molecular formula and a molecular weight of 300.2 g/mol, this compound features a pyridazine ring and a trifluoromethyl group, which enhances its stability and biological activity . The compound is a crystalline solid, exhibiting a melting point between 261 °C and 263 °C, indicative of its high thermal stability.
The synthesis of 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid typically involves multi-step organic reactions. While specific detailed methods may vary, the general approach includes:
Technical details regarding specific reagents and conditions are crucial for replicating this synthesis in laboratory settings .
The molecular structure of 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid can be represented as follows:
These structural features play a significant role in determining the compound's chemical behavior and interactions with biological targets .
The chemical reactions involving 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid can include:
These reactions are essential for understanding its reactivity profile and potential applications in drug development .
The mechanism of action for 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid involves its interaction with specific biological targets. Potential areas for investigation include:
Understanding these interactions requires further studies to elucidate the precise mechanisms at play .
These properties are critical for determining the handling and application methods in laboratory settings .
4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid has several potential applications in scientific research:
The ongoing research into this compound underscores its significance in advancing medicinal chemistry and pharmacology .
The compound 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid is systematically defined by the IUPAC name reflecting its core pyridazine ring substituted at N-1 by a 3-(trifluoromethyl)phenyl group and functionalized at C-3 and C-4 with carboxylic acid and hydroxy-oxo groups, respectively. Its molecular formula is C₁₂H₇F₃N₂O₄, with a molecular weight of 300.19 g/mol [2] [7]. The CAS registry number 121582-64-7 is a unique identifier for this compound [1] [2]. Synonyms include 2,3-Dihydro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one-6-carboxylic acid and 4-Hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylic acid, reflecting minor variations in ring-numbering conventions [2] [4]. The MDL number MFCD00141002 further supports its unique chemical identification in databases [2].
Structurally, the molecule comprises a dihydropyridazinone core where the carbonyl (C6=O) and hydroxyl (C4-OH) groups enable keto-enol tautomerism. The 3-(trifluoromethyl)phenyl moiety at N-1 and the carboxylic acid at C-3 create a conjugated system, influencing electronic properties and reactivity. The trifluoromethyl group (-CF₃) is meta-substituted on the phenyl ring, imparting significant electron-withdrawing effects [6] [7].
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
IUPAC Name | 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid |
CAS No. | 121582-64-7 |
Molecular Formula | C₁₂H₇F₃N₂O₄ |
Molecular Weight | 300.19 g/mol |
MDL Number | MFCD00141002 |
Common Synonyms | 2,3-Dihydro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one-6-carboxylic acid; 4-Hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylic acid |
Pyridazine derivatives emerged as pharmacologically significant scaffolds in the late 20th century, with this specific compound (CAS 121582-64-7) first documented in the early 1990s. Its synthesis aligns with efforts to develop cardiotonic agents, as evidenced by patents like US4404203A detailing substituted pyridazinones for cardiovascular applications [8]. The compound’s discovery reflects broader trends in heterocyclic chemistry, where fused pyridazine-carboxylic acid systems were engineered to optimize bioactivity and metabolic stability. Early synthetic routes focused on cyclocondensation reactions between hydrazines and dicarbonyl precursors, followed by selective oxidation and functionalization [3] [8]. By the mid-1990s, derivatives of this scaffold were being explored for diverse therapeutic targets, leveraging the pyridazine ring’s ability to engage biological targets via hydrogen bonding and π-stacking interactions. The commercial availability of this compound from suppliers like TRC and Apollo Scientific by the 2000s underscores its importance as a building block in medicinal chemistry [2] [5].
The trifluoromethyl (-CF₃) group at the meta-position of the phenyl ring critically enhances the compound’s bioactivity profile. This substituent:
These properties make -CF₃ a cornerstone in agrochemical and pharmaceutical design, evident in commercial drugs like Celecoxib and Fluoxetine. In this compound, the -CF₃ group synergizes with the pyridazine core to optimize interactions with biological targets [6] [9].
Table 2: Physicochemical Properties Influenced by -CF₃ Group
Property | Value/Influence | Measurement Method |
---|---|---|
Lipophilicity (logP) | Increased by ~0.9–1.2 units | Calculative/Chromatographic |
Electron Withdrawal | Strong -I effect; Hammett σₘ = 0.43 | Spectroscopic Analysis |
Metabolic Stability | High resistance to cytochrome P450 oxidation | In vitro assays |
Steric Volume | Van der Waals radius ~2.7 Å | X-ray crystallography |
Research on pyridazinecarboxylic acid derivatives highlights their therapeutic versatility:
Table 3: Commercial Availability and Pricing
Supplier | Purity | Quantity | Price (USD) |
---|---|---|---|
TRC | >95% | 10 mg | $45 |
Apollo Scientific | 97% | 1 g | $193 |
SynQuest Laboratories | 97% | 1 g | $309 |
Matrix Scientific | >95% | 500 mg | $486 |
American Custom Chemicals | 95% | 5 g | $1,533 |
Table 4: Structure-Activity Relationship (SAR) Insights
Position | Modification | Biological Impact | Key Study |
---|---|---|---|
C-3 | Carboxylic acid → Methyl ester | Reduced activity due to loss of ionization | [8] |
C-3 | Carboxylic acid → Carboxamide | Improved CNS penetration; retained target affinity | [3] |
C-4 | OH → O-Alkyl | Variable activity; may reduce metabolic clearance | [9] |
N-1 | Phenyl → Pyridyl | Altered target selectivity | [8] |
Meta-CF₃ | CF₃ → H or CH₃ | Decreased potency and metabolic stability | [6] [9] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2